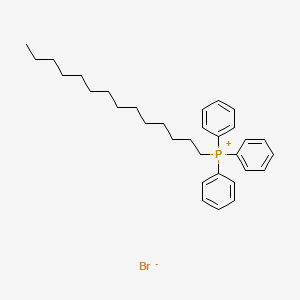

Triphenyl(tetradecyl)phosphonium Bromide

Vue d'ensemble

Description

Synthesis Analysis

Triphenylphosphonium salts are synthesized through various methods, including palladium-catalyzed coupling reactions between aryl halides (iodides, bromides, or triflates) and triphenylphosphine. This process generates phosphonium salts in high yields and is compatible with a range of functional groups, such as alcohols, ketones, aldehydes, phenols, and amides (Marcoux & Charette, 2008). Nickel-catalyzed synthesis methods have also been developed, further expanding the scope and efficiency of generating these salts (Marcoux & Charette, 2008).

Molecular Structure Analysis

The molecular structure of triphenylphosphonium salts can vary, influencing their reactivity and application. For instance, the crystal structure of certain triphenylphosphonium salts reveals a framework held together by C—H⋯Br interactions, showcasing the importance of halogen and hydrogen bonds in determining the structural characteristics of these compounds (Cavallo et al., 2013).

Chemical Reactions and Properties

Triphenylphosphonium salts undergo various chemical reactions, including isomerization, hydration, and reactions with secondary amines and other nucleophiles. These reactions highlight the salts' roles as intermediates in organic synthesis and their potential for creating complex organic molecules (Bagdasaryan et al., 2008). Additionally, the synthesis and transformation studies of these salts offer insights into their reactivity patterns, providing a foundation for developing new synthetic methodologies.

Physical Properties Analysis

The physical properties of triphenylphosphonium salts, such as solubility in organic solvents and thermal stability, are crucial for their practical applications. These salts have been characterized by various analytical techniques, including NMR and FT-IR spectroscopy, demonstrating good solubility in common organic solvents and notable thermal stability, which are advantageous for their use in chemical synthesis and as catalytic agents (Nokhbeh et al., 2020).

Applications De Recherche Scientifique

Antibacterial Activity

- Long-Acting Antibacterial Activity: Tetradecyl triphenyl phosphonium bromide functionalized few-layered graphite demonstrated excellent long-acting antibacterial activity against E. coli and S. aureus, suggesting its potential in antibacterial applications (Xie et al., 2011).

- Stabilized Antibacterial Agents: Dodecyl triphenyl phosphonium bromide, when combined with palygorskite, displayed long-term antibacterial activity and lower cytotoxicity, highlighting its use as a potential antibacterial agent (Cai et al., 2013).

Industrial Applications

- Corrosion Inhibition: Triphenyl phosphonium bromide derivatives were synthesized and found effective in inhibiting corrosion for magnesium alloys, indicating potential applications in metal protection (Su et al., 2020).

Material Science

- Ionic Liquid Properties: The study on deep eutectic solvents with triphenyl phosphonium bromide revealed a variety of physical properties, suggesting suitability for diverse applications in material science (Alomar et al., 2013).

- Epoxy Coating Pigment: Sepiolite modified with triphenyl phosphonium ionic liquids enhanced the anticorrosive properties of epoxy resin coatings, suggesting applications in protective coatings (Henriques et al., 2020).

Catalysis

- Synthesis Catalysts: Triphenyl phosphonium bromide derivatives acted as effective catalysts in the synthesis of various organic compounds, indicating their utility in chemical synthesis (Karami et al., 2019).

Environmental Applications

- SO2 Absorption in Flue Gas: Phosphonium-based deep eutectic solvents with triphenyl phosphonium bromide showed high efficiency in low-concentration SO2 absorption, relevant for flue gas desulfurization (Zhao et al., 2021).

Nanotechnology

- Carbon Nanotube Dispersion: Ionic liquid-based phosphonium surfactants effectively dispersed multi-walled carbon nanotubes in aqueous solutions, indicating potential in nanomaterial applications (Lu et al., 2012).

Mécanisme D'action

Target of Action

Triphenyl(tetradecyl)phosphonium Bromide is a phosphonium-based ionic liquid . It primarily targets sulfur compounds present in crude oil and its fractions . The compound acts as a catalyst and extractant, aiding in the removal of sulfur from these substances .

Mode of Action

The compound interacts with sulfur compounds in a process known as ultrasound-assisted extractive/oxidative desulfurization (UEODS) . In this process, the compound acts as a reaction-induced self-separation catalyst . The interaction energy between this compound and sulfur compounds has been examined using Density Functional Theory .

Biochemical Pathways

The compound affects the biochemical pathway involved in the removal of sulfur from crude oil and its fractions . The oxidation reactivity and selectivity of various sulfur substrates follow the order: DBT > BT > TH > 3-MT . The compound’s action results in the constant removal of DBT with various initial sulfur contents, making it feasible for practical application .

Result of Action

The primary result of the compound’s action is the removal of sulfur from crude oil and its fractions . This action helps to prevent the conversion of sulfur compounds into sulfur oxides, which are major contributors to global air pollution and acid rain . The compound’s action also prevents the deterioration of the catalytic reactor and combustion engine .

Action Environment

The compound’s action, efficacy, and stability can be influenced by several environmental factors. For instance, the UEODS process is usually performed in a biphasic system that has an aqueous phase and an organic phase . Additionally, factors such as the oxidant to sulfur molar ratio, mass ratio of model oil to ionic liquid, sonication time, and temperature can influence the optimal conditions for the UEODS process .

Safety and Hazards

Triphenyl(tetradecyl)phosphonium Bromide is an organic phosphorus compound and has certain toxicity . It may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Analyse Biochimique

Biochemical Properties

Triphenyl(tetradecyl)phosphonium bromide plays a significant role in biochemical reactions, particularly as a catalyst and reaction medium. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as Heck cross-coupling and desulfurization processes . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates, making it a valuable tool in biochemical research and industrial applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, potentially altering the flux of metabolites and impacting overall cellular function . The compound’s ability to interact with cellular components makes it a subject of interest for studying its effects on different cell types and their physiological responses.

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s binding interactions with enzymes and other proteins can lead to changes in gene expression and metabolic activity . These molecular interactions are crucial for understanding the compound’s role in various biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Determining the optimal dosage is critical for maximizing its efficacy and minimizing potential risks in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Its impact on metabolite levels and the overall metabolic network can provide insights into its role in cellular metabolism . Investigating these pathways is essential for understanding the compound’s biochemical significance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Studying its transport mechanisms can help optimize its use in biochemical and industrial applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization within the cell . Understanding these localization patterns is crucial for elucidating its role in cellular processes.

Propriétés

IUPAC Name |

triphenyl(tetradecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-22-29-33(30-23-16-13-17-24-30,31-25-18-14-19-26-31)32-27-20-15-21-28-32;/h13-21,23-28H,2-12,22,29H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMBGFNGBMYHGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948695 | |

| Record name | Triphenyl(tetradecyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25791-20-2 | |

| Record name | Tetradecyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25791-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025791202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl(tetradecyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

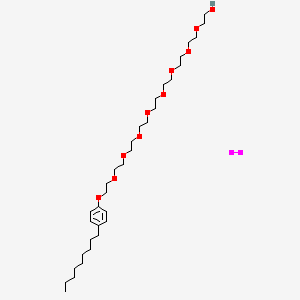

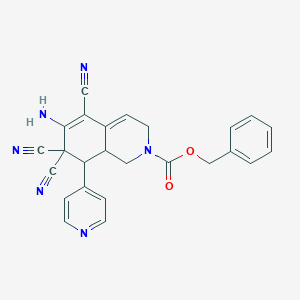

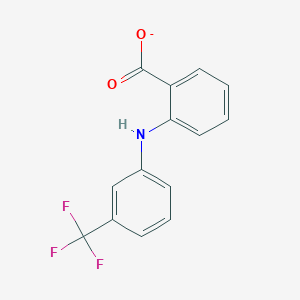

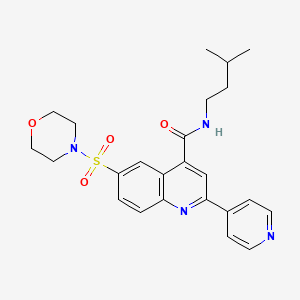

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1227603.png)

![2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)

![2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid](/img/structure/B1227608.png)

![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)

![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)